2,4-Dimethyl-5-pyrimidineethanol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
36324-03-5 |
|---|---|
Molecular Formula |
C8H12N2O |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
2-(2,4-dimethylpyrimidin-5-yl)ethanol |
InChI |
InChI=1S/C8H12N2O/c1-6-8(3-4-11)5-9-7(2)10-6/h5,11H,3-4H2,1-2H3 |
InChI Key |
BPCOFUURUHNDJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1CCO)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
General Synthetic Strategies for Pyrimidine (B1678525) and its Derivatives
The construction of the pyrimidine ring can be achieved through a variety of synthetic approaches, ranging from classical multi-step reactions to modern one-pot multicomponent strategies.
Multi-step Chemical Reactions Starting from Simpler Pyrimidine Precursors
One of the fundamental approaches to synthesizing substituted pyrimidines involves the modification of simpler, pre-existing pyrimidine rings. This strategy allows for the introduction of various functional groups at specific positions. For instance, functionalized pyrimidines can be prepared through the condensation of moieties with the required substituents to form the heterocycle. jocpr.com Another, albeit sometimes less efficient, method involves the replacement of a substituent, such as a halogen, at a specific position on the pyrimidine ring with another functional group, like an amino group. jocpr.com Such nucleophilic aromatic substitution reactions can be employed to build more complex pyrimidine structures from readily available starting materials.
Classical and Modern Synthesis Approaches for Pyrimidine Analogues
Several named reactions have become standard methods for the synthesis of pyrimidines and their analogues. These reactions often involve the condensation of various building blocks to construct the pyrimidine core.
The Biginelli reaction is a well-known three-component reaction that synthesizes 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea. researchgate.net This acid-catalyzed condensation has been widely utilized and adapted for the synthesis of a diverse range of functionalized pyrimidines. rsc.orgnih.gov The reaction mechanism is believed to proceed through the formation of an imine intermediate, followed by nucleophilic addition and subsequent cyclization. scielo.org.mx
The Gewald reaction provides a route to 2-aminothiophenes, which can serve as versatile precursors for the synthesis of thieno[2,3-d]pyrimidines. researchgate.netbeilstein-journals.org This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. mdpi.com
The Knorr pyrazole (B372694) synthesis , while primarily used for synthesizing pyrazoles from hydrazines and 1,3-dicarbonyl compounds, highlights a general principle of condensing two components to form a five- or six-membered heterocyclic ring. nih.gov Similar condensation strategies are fundamental to many pyrimidine syntheses.
The Debus-Radziszewski imidazole (B134444) synthesis , which produces imidazoles from a dicarbonyl compound, an aldehyde, and ammonia, is another example of a multicomponent reaction that shares mechanistic features with some pyrimidine syntheses, particularly in the formation of C-N bonds through condensation. ijcrt.orgnih.govresearchgate.net
Modern approaches often focus on improving the efficiency and environmental footprint of these classical methods. This includes the use of microwave irradiation to accelerate reaction times and improve yields, as well as the development of one-pot, multicomponent reactions that combine several synthetic steps into a single operation. jocpr.comrsc.org
Specific Synthetic Routes for 2,4-Dimethyl-5-pyrimidineethanol and Related Pyrimidineethanol Systems
While general methods provide a framework, the synthesis of a specific compound like this compound often requires tailored approaches. One such modern and efficient method involves proline-catalyzed multicomponent synthesis.
Proline-Complex-Catalyzed Multicomponent Pyrimidine Synthesis
L-proline has emerged as a versatile and environmentally friendly organocatalyst for various organic transformations, including the synthesis of pyrimidine derivatives. researchgate.netnih.govrsc.org Its ability to act as both a weak acid and a weak base allows it to catalyze reactions through various mechanisms, often mimicking enzymatic processes. rsc.org
A proline-complex-catalyzed multicomponent synthesis has been developed for producing pyrimidines from amidines and up to three different alcohols. ijcrt.org This approach is particularly relevant for the synthesis of compounds like this compound, which contains an ethanol (B145695) substituent.
The proline-catalyzed synthesis of pyrimidines is a mechanistically rich process involving several key steps:
Dehydrogenation: The proline-complex catalyst facilitates the dehydrogenation of alcohol substrates. ijcrt.org This oxidative step is crucial for generating the necessary carbonyl or enol intermediates for subsequent condensation reactions. The process is considered atom-economical and green, especially when it utilizes molecular oxygen as the terminal oxidant. nih.gov
Iminium Ion Intermediates: A key feature of proline catalysis is the formation of iminium ion intermediates. ijcrt.orgjapsonline.com The reaction of an aldehyde or ketone with the secondary amine of proline generates a transient iminium ion, which is more electrophilic than the starting carbonyl compound. This activation facilitates nucleophilic attack and the formation of new carbon-carbon and carbon-nitrogen bonds. In the context of the Biginelli reaction, for instance, an acyl imine intermediate is formed. nih.gov
B-Alkylation Reactions: To achieve fully substituted pyrimidines, β-alkylation reactions can be employed. ijcrt.org This involves the alkylation of a secondary alcohol with a primary alcohol, a transformation that can be catalyzed by transition metal complexes and is also achievable under certain proline-catalyzed conditions. nih.govorganic-chemistry.org This strategy allows for the introduction of diverse substituents at the β-position of an alcohol, which can then be incorporated into the pyrimidine ring.
A proposed mechanism for a proline-catalyzed three-component reaction to form a fused pyrimidine begins with the activation of the aldehyde by proline to form an iminium ion. This is followed by a Knoevenagel condensation and then a Michael addition, ultimately leading to the cyclized pyrimidine product after dehydration. tandfonline.com
The efficiency and yield of proline-catalyzed pyrimidine synthesis are highly dependent on the reaction conditions. Systematic optimization of these parameters is crucial for achieving the desired outcome.
Table 1: Optimization of Reaction Parameters for Proline-Catalyzed Pyrimidine Synthesis
| Parameter | Investigated Range/Conditions | Optimal Condition | Yield (%) | Reference |
| Temperature | 80-100°C | 80-100°C | - | ijcrt.org |
| Room Temperature to Reflux | Reflux | 95 | ajgreenchem.com | |
| 110-120°C (Conventional) | 150W (Microwave) | - | jocpr.com | |
| Duration | 4 hours | 4 hours | - | ijcrt.org |
| 60-80 minutes | 65 minutes | 90 | scielo.org.mx | |
| 3 hours | 3 hours | 91 | rsc.org | |
| Molar Ratios | Reactants varied systematically | Optimized for specific substrates | - | ijcrt.org |
| Catalyst Conc. | 1-15 mol% | 10 mol% | 95 | ajgreenchem.com |
| 10 mol% | 10 mol% | - | scirp.org | |
| 5-20 wt% | 10 wt% | - | researchgate.net |
Data presented is for various proline-catalyzed pyrimidine and related heterocyclic syntheses and serves as a general guide. Specific yields are highly dependent on the substrates used.
The data indicates that temperatures in the range of 80-100°C are often effective for these reactions. ijcrt.org Microwave irradiation has been shown to significantly reduce reaction times compared to conventional heating. jocpr.com Optimal reaction times can vary from minutes to several hours depending on the specific reactants and conditions. scielo.org.mxijcrt.orgrsc.org The catalyst concentration is also a critical factor, with typical loadings around 10 mol% providing good results without the need for excessive amounts of the catalyst. ajgreenchem.comscirp.org
Green Chemistry Methodologies in Pyrimidine Synthesis (e.g., Ultrasonic Irradiation in Aqueous Ethanol)
In recent years, green chemistry principles have been increasingly applied to the synthesis of pyrimidine derivatives to develop more environmentally benign and efficient processes. nih.govjmaterenvironsci.com One such approach is the use of ultrasonic irradiation, which has been shown to significantly accelerate reaction times and improve yields in the synthesis of pyrimidines and their fused derivatives. nih.govresearchgate.net
Ultrasound-assisted synthesis offers several advantages, including enhanced reaction rates, milder reaction conditions, and often, the avoidance of hazardous solvents and reagents. nih.govnih.gov For instance, the synthesis of various pyrimidine derivatives has been successfully achieved in aqueous ethanol under ultrasonic irradiation, highlighting a greener alternative to conventional heating methods. eurjchem.combme.hu This technique, sometimes combined with other green approaches like the use of ionic liquids or catalysts, demonstrates a synergistic effect that can lead to reactions that are not feasible under traditional conditions. nih.gov Research has shown that ultrasound-promoted reactions can reduce reaction times dramatically—by as much as 6 to 96 times—while achieving equal or greater yields compared to conventional methods. researchgate.net
| Derivative | Conventional Method Time | Ultrasound Method Time | Yield Improvement with Ultrasound |
|---|---|---|---|
| Bis-pyrimidine 10 | 2.5 hours | 35 minutes | - |
| Bis-pyrimidine 11-12 | 4 hours (refluxing water) | 45 minutes | 10% increase |
| Ferrocene-based pyrimidine-2(1H)-thiones 6 | - | 20-29 minutes | 73-82% yield |
| 2-aminopyrimidines 39 | - | 20-30 minutes | 80-88% yield |
Chemical Transformations and Derivatization Strategies
The pyrimidine core is a versatile scaffold that allows for a wide range of chemical transformations and derivatization strategies. These modifications are crucial for developing new compounds with specific biological activities and for creating diverse chemical libraries for drug discovery.
Halogenation and Reductive Dehalogenation of Pyrimidine Intermediates
Halogenation is a key transformation for pyrimidine intermediates, as the introduction of halogen atoms provides reactive handles for subsequent cross-coupling reactions and other modifications. nih.govnih.gov For example, thieno[3,2-d]pyrimidin-2,4-dione can be chlorinated using phosphorus oxychloride to yield a dichloro intermediate. nih.gov This chlorinated intermediate can then undergo selective dehalogenation. Hydrogenation under basic conditions can remove a halogen at one position while leaving another intact, demonstrating the potential for regioselective modifications. nih.gov
Reductive dehalogenation processes have been developed to selectively remove halogens from the pyrimidine ring. google.com This can be achieved using hydrogen gas in the presence of a catalyst like Raney nickel and a hydrogen halide acceptor. google.com The conditions for these reactions, such as temperature and pressure, must be carefully controlled to achieve selective dehalogenation of the pyrimidine ring without affecting other parts of the molecule. google.com
Incorporation of Ethanolamine (B43304) Moieties into Pyrimidine Ring Systems
The incorporation of ethanolamine and its derivatives into pyrimidine ring systems is a strategy employed to modify the physicochemical properties and biological activity of the resulting compounds. For instance, diethanolamine (B148213) can be introduced into a pyrimido-pyrimidine structure. google.com The ability of the pyrimidine ring to form hydrogen bonds, a characteristic influenced by such substitutions, can enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. nih.gov Studies have also utilized radioactive ethanolamine incorporation into phospholipids (B1166683) to assess the viability of parasites, indicating the metabolic uptake of this moiety. nih.gov
Synthesis of Fused Pyrimidine Systems (e.g., Pyrazolo[1,5-a]pyrimidine (B1248293) and Triazolo[1,5-a]pyrimidine Derivatives)
The fusion of a pyrimidine ring with other heterocyclic systems, such as pyrazole or triazole, leads to the formation of privileged scaffolds in medicinal chemistry, namely pyrazolo[1,5-a]pyrimidines and triazolo[1,5-a]pyrimidines. rsc.orgorganic-chemistry.orgclockss.org These fused systems are of significant interest due to their diverse biological activities. organic-chemistry.orgclockss.org
Pyrazolo[1,5-a]pyrimidines are synthesized through various methods, including the condensation of 5-aminopyrazoles with β-dicarbonyl compounds, enaminones, or other suitable precursors. bme.hutandfonline.commdpi.com These reactions can be promoted by catalysts and sometimes involve multi-step sequences to build the final fused ring system. nih.govmdpi.com The resulting derivatives have been investigated for their potential as inhibitors of various enzymes. rsc.org
Triazolo[1,5-a]pyrimidines are another important class of fused pyrimidines. Their synthesis often involves the reaction of 3-amino-1,2,4-triazole with dicarbonyl compounds or their equivalents. clockss.orgrsc.org These derivatives have been explored for a range of biological applications, including as antimicrobial agents and enzyme inhibitors. nih.govnih.gov
| Fused System | Key Reactants | Reaction Conditions | Significance |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidine | 5-Aminopyrazole and β-dicarbonyl compounds/enaminones | Catalytic, multi-step sequences | Enzyme inhibitors |
| Triazolo[1,5-a]pyrimidine | 3-Amino-1,2,4-triazole and dicarbonyl compounds | - | Antimicrobial agents, enzyme inhibitors |
Derivatization for Enzyme Inhibitor Development
The pyrimidine scaffold is a common feature in many compounds designed as enzyme inhibitors. researchgate.netnih.gov Derivatization of the pyrimidine ring is a key strategy to achieve potent and selective inhibition of various enzymes implicated in diseases like cancer and Alzheimer's. nih.govacs.org
For example, pyrimidine derivatives have been synthesized and evaluated as inhibitors of carbonic anhydrases, cholinesterases, and α-glycosidase, with some compounds exhibiting inhibition in the nanomolar range. researchgate.netnih.gov Structure-activity relationship (SAR) studies on these derivatives help in understanding how different substituents on the pyrimidine ring influence their inhibitory activity. rsc.org
Fused pyrimidine systems, such as pyrazolo[1,5-a]pyrimidines and triazolo[1,5-a]pyrimidines, are also prominent in the development of enzyme inhibitors. rsc.orgnih.gov Derivatives of these scaffolds have been designed to target protein kinases, DNA gyrase, and phosphodiesterases, among others. nih.govnih.govnih.gov The modification of substituents at various positions of these fused ring systems allows for the fine-tuning of their inhibitory potency and selectivity. nih.govnih.govnih.gov
| Enzyme Target | Pyrimidine Scaffold | Reported Inhibition |
|---|---|---|
| Carbonic Anhydrase I & II | Substituted Pyrimidines | Ki values in the range of 18.21–144.62 nM nih.gov |
| Acetylcholinesterase (AChE) | Substituted Pyrimidines | Ki values in the range of 33.15–52.98 nM nih.gov |
| Butyrylcholinesterase (BChE) | Substituted Pyrimidines | Ki values in the range of 31.96–69.57 nM nih.gov |
| α-Glycosidase | Substituted Pyrimidines | Ki values in the range of 17.37–253.88 nM researchgate.net |
| DNA Gyrase | 1,2,4-Triazolo[1,5-a]pyrimidine | IC50 = 0.68 µM for compound 9a nih.gov |
| Phosphodiesterase 4B (PDE4B) | 1,2,4-Triazolo[1,5-a]pyrimidine | 41.80% inhibition at 10 µM for compound 7e nih.gov |
| PI3Kδ | Pyrazolo[1,5-a]pyrimidine | IC50 = 2.8 nM for compound CPL302253 nih.gov |
Isotopic Labeling Strategies for Pyrimidine Derivatives
The introduction of isotopic labels, such as deuterium (B1214612) (²H or D), into pyrimidine derivatives is a critical technique for various applications in chemical and biomedical research. Deuterium-labeled compounds, including derivatives of this compound, serve as indispensable tools in mechanistic studies, as internal standards in quantitative mass spectrometry, and for modifying the pharmacokinetic profiles of biologically active molecules. This section explores the synthetic methodologies developed for the isotopic labeling of pyrimidines, with a focus on deuterium incorporation.
Development of Methods for Deuterium-Labeled Pyrimidines
The synthesis of deuterium-labeled pyrimidines has been approached through several methods, primarily centered around hydrogen-deuterium (H/D) exchange reactions. These methods often utilize readily available and inexpensive deuterium sources like deuterium oxide (D₂O).
One straightforward approach involves the base-catalyzed H/D exchange at acidic C-H bonds. For pyrimidine derivatives, the protons on alkyl substituents, particularly those activated by the electron-withdrawing nature of the pyrimidine ring, are susceptible to exchange. For instance, studies on related nitrogen heterocycles have demonstrated that methyl groups on the pyrimidine core can be deuterated by treatment with a base in a deuterated solvent. nih.govmdpi.com
Microwave-assisted synthesis has emerged as a technique to accelerate these exchange reactions. For example, the regioselective deuteration of the methyl groups of dimethyl-2,2′-bipyridines has been achieved in quantitative yield within minutes using microwave irradiation in D₂O, a method that could be adapted for pyrimidine derivatives. rsc.org
Another strategy involves the use of metal catalysts to facilitate H/D exchange at positions that are typically unreactive under base- or acid-catalyzed conditions. These methods expand the toolkit for accessing a wider range of deuterated pyrimidine structures. snnu.edu.cn Furthermore, I/D exchange reactions, where an iodo-substituent is replaced by deuterium, have been reported for pyrimidine and purine (B94841) nuclei, offering a site-specific labeling method. rroij.com
The development of these methods is often guided by the need for high isotopic incorporation and selectivity, as well as operational simplicity. The choice of method depends on the desired labeling pattern and the stability of the substrate under the reaction conditions.
Study of Regioselectivity in Isotopic Exchange Reactions
The regioselectivity of H/D exchange reactions is a crucial aspect of synthesizing specifically labeled pyrimidine derivatives. The position of deuterium incorporation is influenced by several factors, including the electronic properties of the pyrimidine ring, the nature and position of substituents, and the reaction conditions.
In base-catalyzed H/D exchange reactions, the acidity of the C-H protons dictates the site of deuteration. For a molecule like this compound, the methyl groups at the C2 and C4 positions are expected to be the primary sites of deuterium exchange due to the activating effect of the adjacent nitrogen atoms in the pyrimidine ring. Studies on azolo[1,5-a]pyrimidines have shown that methyl groups on the pyrimidine fragment undergo rapid and regioselective deuteration. nih.govmdpi.com The kinetics of this exchange can be so rapid that low temperatures are required to monitor the process. nih.gov
The presence of other functional groups can also influence the regioselectivity. For example, in a study of pyrazolylpyrimidines, the presence of an allyl group in the pyrimidine ring was found to significantly affect the direction and rate of H/D exchange. bohrium.com In the context of this compound, the ethanol substituent at the C5 position would likely have a lesser electronic influence on the methyl groups compared to the ring nitrogens, but its steric bulk could play a role in the accessibility of the adjacent C4-methyl group to the deuterating agent.
The table below summarizes the observed regioselectivity in the deuteration of some pyrimidine derivatives and related nitrogen heterocycles, providing insights into the expected behavior of this compound.
| Compound | Reagents and Conditions | Observed Regioselectivity | Reference |
| 6-acetyl-2,7-dimethylpyrazolo[1,5-a]pyrimidine | CD₃ONa in CD₃OD, -15°C | Deuteration of both methyl groups | nih.gov |
| 6-acetyl-7-methyl-1,2,4-triazolo[1,5-a]pyrimidine | CD₃ONa in CD₃OD, -10°C | Different exchange rates for the two methyl groups | nih.gov |
| 4,4′-dimethyl-2,2′-bipyridine | D₂O, microwave, 15 min | Selective deuteration of the methyl moieties | rsc.org |
| 3-bromopyridine | K₂CO₃/18-crown-6, D₂O | Selective deuteration at position 4 | osti.gov |
Metal Catalysis in Deuterium Introduction into Pyrimidine Molecules
Metal catalysis provides a powerful tool for the introduction of deuterium into pyrimidine molecules, often with high efficiency and under mild conditions. Various transition metals, including platinum, palladium, and iridium, have been shown to catalyze H/D exchange reactions on heteroaromatic compounds.
Platinum-based catalysts have been employed for the deuteration of (hetero)arene derivatives. However, nitrogen-containing heterocycles like pyrimidine can sometimes act as inhibitors by strongly coordinating to the metal center, thus reducing the catalytic activity for C-H bond activation. nsf.gov
Palladium-catalyzed methods have also been developed for the late-stage C-H deuteration of arenes using D₂O as the deuterium source. These protocols can exhibit high functional group tolerance, which would be advantageous for a molecule like this compound with its hydroxyl group. acs.org Some palladium-catalyzed deuterations are directed by a removable group, allowing for site-specific labeling. acs.org
Iridium catalysts, particularly Crabtree's catalyst and its analogues, are well-known for their effectiveness in hydrogen isotope exchange (HIE) reactions. These catalysts can facilitate the deuteration of various heterocycles. For instance, an iridium(III) N-heterocyclic carbene (NHC) catalyst has been used for the deuteration of heterocycles containing arenes. snnu.edu.cn In some cases, the regioselectivity of iridium-catalyzed deuteration can be controlled by directing groups on the substrate. For pyrimidine-substituted indoles, selective H/D exchange has been observed at specific positions, guided by the coordination of the pyrimidine nitrogen to the iridium center. acs.org
The choice of metal catalyst and ligands is critical in achieving the desired outcome, as it influences the activity, selectivity, and functional group tolerance of the deuteration reaction.
The following table provides examples of metal-catalyzed deuteration of nitrogen-containing heterocycles.
| Heterocycle | Catalyst System | Deuterium Source | Key Finding | Reference |
| Substituted (Hetero)arenes | Pt(II) complex | TFE-d1 | Pyrimidine can inhibit the catalyst | nsf.gov |
| Arenes | Palladium with N,N-bidentate ligand | D₂O | High functional group tolerance | acs.org |
| Indoles | [Cp*IrCl₂]₂ / AgNTf₂ | D₂O | Pyrimidine substituent directs deuteration | acs.org |
| Anilines | (No metal, for comparison) | D₂O, microwave | I/D exchange promoted by in situ generated DCl | rroij.com |
Advanced Spectroscopic and Analytical Characterization
Spectroscopic Analysis of 2,4-Dimethyl-5-pyrimidineethanol and its Analogues
Spectroscopic methods provide invaluable insights into the molecular framework of this compound. By examining the interactions of the molecule with electromagnetic radiation, a detailed picture of its atomic arrangement, bonding, and functional groups can be constructed. Analysis of analogous pyrimidine (B1678525) derivatives provides a comparative framework for interpreting the spectral data of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Chemical Characterization
NMR spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, to map out the carbon-hydrogen framework.
One-dimensional ¹H and ¹³C NMR spectra are foundational for the structural determination of this compound. nano-ntp.com
The ¹H NMR spectrum provides information about the different types of protons in the molecule and their neighboring environments. For this compound, distinct signals are expected for the aromatic proton on the pyrimidine ring, the protons of the two methyl groups, and the protons of the hydroxyethyl (B10761427) side chain. The chemical shifts (δ) are influenced by the electron density around the protons. The aromatic proton is expected to appear in the downfield region (typically δ 7.0-9.0 ppm for pyrimidine protons), while the methyl protons would be found in the upfield region. chemicalbook.com The protons of the ethanol (B145695) side chain (-CH₂-CH₂-OH) would exhibit characteristic triplet or multiplet patterns due to spin-spin coupling, with their chemical shifts influenced by the adjacent pyrimidine ring and hydroxyl group. researchgate.netillinois.edu
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the carbon atoms in the pyrimidine ring are typically found in the range of δ 140-170 ppm. nih.govnih.gov The carbons of the methyl groups and the ethanol side chain will appear at higher field strengths. Two-dimensional techniques like Heteronuclear Single Quantum Coherence (HSQC) can be used to directly correlate each proton with its attached carbon atom, confirming assignments. nih.govmdpi.com
Expected ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on data from analogous compounds. Actual values may vary.
¹H NMR Data| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|
| Pyrimidine-H (at C6) | ~8.5 | Singlet (s) |
| -CH₂- (next to ring) | ~2.8 | Triplet (t) |
| -CH₂- (next to OH) | ~3.7 | Triplet (t) |
| -OH | Variable (e.g., 2.0-5.0) | Singlet (s), broad |
| 2-CH₃ | ~2.5 | Singlet (s) |
¹³C NMR Data
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
|---|---|
| C2 | ~162 |
| C4 | ~161 |
| C5 | ~125 |
| C6 | ~146 |
| -CH₂- (next to ring) | ~28 |
| -CH₂- (next to OH) | ~60 |
| 2-CH₃ | ~24 |
Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) is instrumental in determining the spatial relationships between protons that are close to each other, regardless of whether they are connected by bonds. nih.govsemanticscholar.org This technique is particularly useful for confirming stereochemistry and conformational preferences. nih.gov
For this compound, a NOESY experiment would reveal cross-peaks between protons that are in close proximity. For instance, NOE correlations would be expected between the protons of the methyl group at C4 and the aromatic proton at C6, as well as between the C4-methyl protons and the adjacent methylene (B1212753) (-CH₂-) protons of the ethanol side chain at C5. semanticscholar.org These interactions help to confirm the substitution pattern and provide insight into the preferred orientation of the side chain relative to the pyrimidine ring. The observation of specific cross-peaks can unambiguously confirm assignments made from 1D NMR spectra. semanticscholar.orgresearchgate.net
Deuterium (B1214612) (²H or D) exchange studies using NMR are a simple yet effective method for identifying labile protons, such as those in hydroxyl (-OH) or amine (-NH) groups. libretexts.org When a sample of this compound dissolved in a standard NMR solvent is treated with a few drops of deuterium oxide (D₂O), the proton of the hydroxyl group will exchange with a deuterium atom from the D₂O. youtube.com
This exchange results in the disappearance of the -OH proton signal from the ¹H NMR spectrum, as deuterium is not detected in the same region as protons. libretexts.orgyoutube.com This confirms the presence and location of the hydroxyl group. Furthermore, NMR can be used to study the kinetics of certain reactions, such as hydrogen/deuterium exchange rates at different positions on the pyrimidine ring under various conditions (e.g., changes in temperature or pH), providing information on the reactivity of the molecule. osti.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and valuable tool for identifying the functional groups present in a molecule. scientific.net When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the molecule's structure.
For this compound, the IR spectrum would display characteristic absorption bands corresponding to its key functional groups. researchgate.net The presence of the hydroxyl group (-OH) would be indicated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹. rasayanjournal.co.in The C-H stretching vibrations of the methyl groups and the pyrimidine ring would appear around 2850-3100 cm⁻¹. scialert.net The characteristic vibrations of the pyrimidine ring, involving C=C and C=N bond stretching, are expected in the 1400-1600 cm⁻¹ region. researchgate.net A C-O stretching vibration from the ethanol group would likely be observed in the 1050-1250 cm⁻¹ range.
Expected IR Absorption Bands for this compound Note: These are general ranges and can be influenced by the molecular environment.
| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| O-H (Alcohol) | Stretching, H-bonded | 3200 - 3600 (broad) |
| C-H (Aromatic/Aliphatic) | Stretching | 2850 - 3100 |
| C=N (Pyrimidine ring) | Stretching | 1525 - 1575 |
| C=C (Pyrimidine ring) | Stretching | 1570 - 1596 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule upon ionization. researchgate.net
In the electron impact (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to the exact molecular weight of the compound. Due to the presence of two nitrogen atoms, this molecular weight will be an even number, following the nitrogen rule.
The fragmentation of the molecular ion provides a "fingerprint" that helps to confirm the structure. Common fragmentation pathways for N-heterocyclic alcohols include:
Alpha-cleavage: The bond between the two carbon atoms of the ethanol side chain is likely to break. Similarly, cleavage of the bond between the pyrimidine ring and the side chain is a probable fragmentation pathway. miamioh.edu
Loss of small molecules: The loss of a water molecule (H₂O) from the ethanol group is a common fragmentation for alcohols. libretexts.org The loss of a methyl radical (•CH₃) from one of the dimethyl groups is also expected.
Ring Fragmentation: The pyrimidine ring itself can break apart, leading to characteristic fragments. A common fragmentation pathway for pyrimidines involves the loss of hydrogen cyanide (HCN) or related species. cdnsciencepub.comcdnsciencepub.com
Analysis of these fragment ions allows for the reconstruction of the original molecular structure, providing strong evidence for the identity of this compound. sapub.org
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This data is then used to calculate the empirical formula of the substance, which represents the simplest whole-number ratio of atoms in the compound. For this compound, the molecular formula is C₈H₁₂N₂O.
The theoretical elemental composition can be calculated from the molecular formula and the atomic weights of the constituent elements (C: 12.01 g/mol , H: 1.008 g/mol , N: 14.01 g/mol , O: 16.00 g/mol ).
Molecular Weight: (8 * 12.01) + (12 * 1.008) + (2 * 14.01) + (1 * 16.00) = 96.08 + 12.096 + 28.02 + 16.00 = 152.196 g/mol
Theoretical Elemental Composition:
Carbon (C): (96.08 / 152.196) * 100% = 63.13%
Hydrogen (H): (12.096 / 152.196) * 100% = 7.95%
Nitrogen (N): (28.02 / 152.196) * 100% = 18.41%
Oxygen (O): (16.00 / 152.196) * 100% = 10.51%
Experimental results from an elemental analyzer for a pure sample of this compound should closely match these theoretical values, typically within a ±0.4% deviation. While specific experimental reports for this compound were not found in the searched literature, published data for other pyrimidine derivatives confirm the utility of this method in verifying their composition. researchgate.net
| Element | Symbol | Theoretical Percentage (%) | Experimental Percentage (%) |
|---|---|---|---|
| Carbon | C | 63.13 | |
| Hydrogen | H | 7.95 | |
| Nitrogen | N | 18.41 | |
| Oxygen | O | 10.51 |
Computational Chemistry and in Silico Investigations
Advancements in Computational Methods for Pyrimidine (B1678525) Compound Design and Optimization
The design of novel pyrimidine derivatives has been significantly enhanced by a variety of computational approaches. mdpi.comresearchgate.net Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling are employed to understand the relationship between the structural features of pyrimidine compounds and their biological activities. nih.govrsc.org These models can accurately predict the bioactivities of new inhibitor designs. nih.gov
Furthermore, computational studies are instrumental in minimizing the time required for new drug discovery by designing inhibitors before their actual synthesis. mdpi.com The use of in silico tools allows for the screening of large virtual libraries of compounds and the prioritization of candidates for synthesis and biological testing. nih.gov This data-driven approach, often utilizing machine learning algorithms, has proven effective in designing new pyrimidine derivatives with improved biological activity and favorable drug-likeness properties. nih.gov The integration of various computational methods, from molecular docking to molecular dynamics, provides a comprehensive platform for the rational design and optimization of pyrimidine-based compounds. nih.govrsc.org
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a key computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the potential biological activity of compounds like pyrimidine derivatives.
Molecular docking studies have been successfully used to investigate the binding of pyrimidine derivatives to various protein targets, including the Ras protein KRAS and Histamine (B1213489) N-methyltransferase (HNMT). ijcrt.orgnano-ntp.com For instance, pyrimidine-based inhibitors have been designed and evaluated for their potential to target the KRAS-G12D mutation, a significant driver in many cancers. mdpi.comnih.gov In these studies, docking simulations predict the binding affinity, often expressed as a docking score or binding energy, which helps in identifying potent inhibitors. mdpi.comnih.gov
In one study, a series of novel pyrimidine derivatives were designed as KRAS-G12D inhibitors, with some compounds showing potent enzymatic inhibition with IC50 values as low as 0.009 µM. mdpi.comnih.gov Similarly, pyrimidine analogues have been docked against the HNMT protein, revealing favorable binding modes and strong affinity towards the active site, suggesting their potential to modulate histamine levels. ijcrt.orgnano-ntp.com These computational predictions of binding affinity are critical for prioritizing compounds for further experimental validation.
Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions between a ligand and the amino acid residues within the protein's active site. ijcrt.orgnano-ntp.com For pyrimidine derivatives targeting KRAS-G12D, docking studies have revealed the importance of hydrogen bonds with key residues such as Asp12, Gly60, Glu92, and His95 for potent inhibition. mdpi.comnih.gov
For example, the protonated 3,8-diazabicyclo[3.2.1]octane moiety of one pyrimidine inhibitor was found to form critical hydrogen bonds with Asp12 and Gly60 of the KRAS-G12D protein. mdpi.comnih.gov In another case, interactions with Glu92 and His95 were mediated by a homopiperazine (B121016) group. mdpi.comnih.gov Similarly, when docked with the HNMT protein, pyrimidine compounds have shown the potential to form stable interactions with critical residues in the active site. ijcrt.orgnano-ntp.com These detailed analyses of molecular interactions are fundamental for the structure-based design of more potent and selective inhibitors. mdpi.comnih.gov
Molecular Dynamics Simulations for Conformational Analysis and Stability
Molecular dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules over time. For pyrimidine derivatives, MD simulations provide valuable insights into their conformational flexibility and the stability of their complexes with biological targets. nih.govrjeid.com
MD simulations, often performed for durations of 100 nanoseconds, can validate the binding interactions predicted by molecular docking. nih.govrsc.org By simulating the movement of the ligand-protein complex in a biological environment, researchers can assess the stability of key interactions, such as hydrogen bonds. nih.govrjeid.com For example, MD simulations have been used to confirm the stability of pyrimidine-based inhibitors within the active site of FAK receptors and CDK9. nih.govrsc.org The analysis of the root mean square deviation (RMSD) of the ligand and protein during the simulation can indicate the stability of the binding pose. rjeid.com Furthermore, conformational analysis through MD simulations can reveal the accessible conformations of a molecule, which is crucial for understanding its biological activity. researchgate.netfrontiersin.org
Quantum Mechanical Calculations (e.g., Density Functional Theory (DFT) Calculations)
Quantum mechanical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure, reactivity, and other properties of molecules with high accuracy. epstem.netresearchgate.net For pyrimidine derivatives, DFT studies have been employed to calculate a range of molecular properties. jchemrev.comjchemrev.com
These calculations can determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the electronic properties and reactivity of the compounds. epstem.netresearchgate.net The energy gap between HOMO and LUMO can indicate the chemical stability of a molecule. epstem.net DFT methods are also used to calculate geometrical parameters such as bond lengths and angles, which can be compared with experimental data from X-ray crystallography to validate the computational model. jchemrev.comjchemrev.com Additionally, DFT can be used to compute spectroscopic properties and to study the stability of different tautomers of pyrimidine compounds. jchemrev.comjchemrev.combohrium.com
Strategic Integration of Computational Predictions with Experimental Synthesis for Molecular Design
A powerful strategy in modern chemistry is the integration of computational predictions with experimental synthesis for the rational design of new molecules. bohrium.comfrontiersin.org This approach is widely used in the development of novel pyrimidine derivatives. nih.govtandfonline.com
The process often begins with in silico screening and design, where computational tools are used to identify promising lead compounds. bohrium.comtandfonline.com For example, 3D-QSAR models and molecular docking can guide the design of new pyrimidine inhibitors with predicted high activity. mdpi.comnih.gov These in silico hits are then synthesized in the laboratory. nih.govtandfonline.com The experimentally determined activities of the synthesized compounds are then used to validate and refine the computational models, creating a feedback loop that accelerates the discovery process. nih.gov This integrated approach has been successfully applied to develop pyrimidine-based inhibitors for various targets, demonstrating that a combination of computational and experimental work can lead to the efficient discovery of potent and selective molecules. nih.govnih.gov
Biological Activity Mechanisms and Molecular Interactions
Broad-Spectrum Biological Activities Associated with Pyrimidine (B1678525) Derivatives
The versatility of the pyrimidine ring structure allows for diverse chemical modifications, leading to a wide array of biological activities. nano-ntp.comresearchgate.net These derivatives are recognized for their significant potential in treating a variety of diseases due to their ability to interact with numerous biological targets. nano-ntp.com
Antimicrobial Properties
Pyrimidine derivatives have demonstrated significant efficacy against a range of microbial pathogens. nano-ntp.com The incorporation of different functional groups onto the pyrimidine core can enhance their antimicrobial effects. nano-ntp.com For instance, certain pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have shown notable antibacterial and antifungal properties. mdpi.comnih.govresearchgate.net Specifically, pyrimidines featuring a furan-2-yl unit at the C7 position and an aryl group at the C5 position have exhibited potent antibacterial activity, particularly against Staphylococcus aureus, with efficacy in some cases exceeding that of the standard drug ciprofloxacin. researchgate.net Furthermore, these compounds have demonstrated effective inhibitory activity against Methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net The antimicrobial action of pyrimidine derivatives is a critical area of research, offering potential pathways to combat drug-resistant infections. mdpi.comnih.gov
Antiviral Properties
The pyrimidine nucleus is a crucial component in the development of antiviral agents. nano-ntp.com A number of pyrimidine-based drugs are integral to the treatment of viral infections, including HIV and herpes viruses. ontosight.ai Fused pyrimidine systems, such as pyrazolo[1,5-a]pyrimidines, have been identified as non-nucleoside inhibitors of HIV-1 reverse transcriptase and have shown activity against the respiratory syncytial virus (RSV) and hepatitis C virus (HCV) RNA-polymerase. mdpi.comnih.gov The structural similarity of pyrimidine derivatives to the natural nucleobases, thymine (B56734), cytosine, and uracil (B121893), allows them to interfere with viral replication processes. ijcrt.org This has led to the development of a variety of pyrimidine-containing compounds with broad-spectrum antiviral activity.
Anticancer Properties
The role of pyrimidine derivatives in oncology is well-established, with several clinically approved anticancer drugs featuring this scaffold. researchgate.netijcrt.org Their anticancer activity stems from various mechanisms, including the induction of apoptosis (programmed cell death) and the arrest of the cell cycle in tumor cells. nih.gov The structural resemblance to nucleic acid components allows some pyrimidine analogs to be incorporated into DNA and RNA, thereby disrupting their function and inhibiting cell division. ijcrt.org
Molecular docking studies have shown that synthesized pyrimidine compounds can exhibit strong binding affinity to proteins frequently implicated in cancer development, such as the Ras protein KRAS. nano-ntp.comijcrt.org For example, certain pyrimido[5,4-e] nano-ntp.comontosight.aiijcrt.orgtriazines and pyrazolopyrimidines have demonstrated significant cytotoxic activity against human lung carcinoma cells. nih.gov The continuous development of novel pyrimidine derivatives remains a key focus in the search for more effective and targeted cancer therapies. researchgate.net
Anti-inflammatory Properties
Numerous pyrimidine derivatives have been identified as possessing potent anti-inflammatory properties. nano-ntp.commdpi.comnih.gov Their mechanism of action often involves the inhibition of key inflammatory mediators. For instance, a series of 2-(2-pyridinyl)benzimidazoles, which are structurally related to pyrimidines, were evaluated for their anti-inflammatory activity, with some derivatives showing strong efficacy in acute inflammatory models. nih.gov Fused pyrimidine systems like pyrazolo[1,5-a]pyrimidines have also been noted for their anti-inflammatory effects. mdpi.comnih.gov The ability of these compounds to modulate inflammatory pathways highlights their potential as therapeutic agents for a range of inflammatory conditions. nih.govnih.gov
Detailed Mechanism of Action Studies
The therapeutic effects of pyrimidine derivatives are a result of their interaction with specific biological molecules, leading to the modulation of cellular pathways.
Interaction with Specific Protein Targets and Receptors
The diverse biological activities of pyrimidine derivatives are rooted in their ability to bind to and modulate the function of a wide range of protein targets and receptors. ijcrt.org Their mechanisms of action are often dependent on the specific substitutions made to the core pyrimidine structure. researchgate.net
In the context of anticancer activity, molecular docking analyses have revealed that pyrimidine derivatives can form stable interactions with critical residues within the active sites of key proteins. For example, synthesized pyrimidine analogues have demonstrated a strong binding affinity for the Ras protein KRAS, which is commonly associated with cancer development. ijcrt.org This suggests a potential to inhibit the activity of such proteins. ijcrt.org Other studies have shown that pyrimidine derivatives can interact with nucleic acids like DNA and RNA. ijcrt.org
Furthermore, in the realm of antihistaminic research, pyrimidine compounds have shown promising interactions with the Histamine (B1213489) N-methyltransferase (HNMT) protein, indicating a potential to regulate histamine levels. nano-ntp.comijcrt.org The ability of these compounds to interact with specific receptor sites is also a key aspect of their activity. For instance, certain pyrazolo[1,5-a]pyrimidine derivatives have been investigated as selective GABAA α1 receptor agonists. researchgate.net
The following table provides examples of pyrimidine derivatives and their observed biological activities and targets:
| Derivative Class | Biological Activity | Specific Target/Mechanism |
| Pyrazolo[1,5-a]pyrimidines | Antibacterial, Antifungal, Antiviral, Anti-inflammatory, Anticancer | Non-nucleoside inhibition of HIV-1 reverse transcriptase, Inhibition of HCV RNA-polymerase, GABAA α1 receptor agonism |
| Pyrimido[5,4-e] nano-ntp.comontosight.aiijcrt.orgtriazines | Anticancer | Cytotoxicity against human lung carcinoma cells |
| Pyrazolopyrimidines | Anticancer | Cytotoxicity against human lung carcinoma cells |
| 2-(2-pyridinyl)benzimidazoles | Anti-inflammatory | Inhibition of acute inflammation |
| Furan-2-yl substituted pyrimidines | Antibacterial | Effective against S. aureus and MRSA |
The study of these interactions at a molecular level is crucial for the rational design of new and more potent therapeutic agents based on the pyrimidine scaffold.
Effects on Key Cellular Processes (e.g., Cell Cycle Arrest and Apoptosis Induction)
There are no scientific findings available to describe the effects of 2,4-Dimethyl-5-pyrimidineethanol on key cellular processes such as cell cycle arrest or the induction of apoptosis.
Regulation of Gene and Protein Expression (e.g., CyclinD1, Caspase-3)
Research detailing the regulation of gene and protein expression, specifically concerning CyclinD1 and Caspase-3, by this compound is not present in the current body of scientific literature.
Interference with Nucleic Acid Metabolism by Pyrimidine Derivatives
The structural similarity of pyrimidine derivatives to the endogenous pyrimidine bases—cytosine, thymine, and uracil—positions them as prime candidates for interfering with nucleic acid metabolism. ijcrt.orgscispace.com This interference is a cornerstone of their therapeutic action, particularly in antiviral and anticancer applications. iomcworld.com By mimicking the natural building blocks of DNA and RNA, these synthetic analogues can disrupt the synthesis, replication, and transcription of nucleic acids, leading to the inhibition of cell growth or viral replication. ijcrt.org
The primary mechanisms through which pyrimidine derivatives exert their effects on nucleic acid metabolism involve the inhibition of key enzymes required for nucleotide synthesis and polymerization, or their direct incorporation into DNA and RNA strands, resulting in dysfunctional genetic material. ijcrt.org
Inhibition of DNA Replication and Transcription:
A significant number of pyrimidine analogues function as antimetabolites that disrupt the synthesis of DNA and RNA. iomcworld.com This can occur through several pathways:
Enzyme Inhibition: Pyrimidine derivatives can act as competitive or non-competitive inhibitors of enzymes crucial for the nucleic acid synthesis pathway. For instance, some analogues are known to inhibit viral DNA polymerase, an enzyme essential for the replication of viral genomes. ijcrt.org By binding to the enzyme, these derivatives prevent it from carrying out its normal function, thereby halting viral replication. ijcrt.org Similarly, enzymes like dihydrofolate reductase (DHFR), which is vital for the synthesis of thymidine, can be targeted. wjarr.com For example, the antibacterial drug Trimethoprim selectively inhibits bacterial DHFR. wjarr.com
Chain Termination: After intracellular phosphorylation to their triphosphate forms, certain pyrimidine nucleoside analogues can be recognized by DNA or RNA polymerases and incorporated into a growing nucleic acid chain. However, due to structural modifications—often the lack of a 3'-hydroxyl group—they are unable to form the necessary phosphodiester bond with the next incoming nucleotide. This leads to the premature termination of the DNA or RNA strand, a mechanism effectively used by antiviral drugs. ijcrt.org
DNA Intercalation and Damage: Some pyrimidine derivatives can insert themselves between the base pairs of the DNA double helix (intercalation), distorting its structure and interfering with processes like replication and transcription. researchgate.net Others may induce DNA damage, such as photocleavage, where the compound, upon activation by light, can cleave the phosphodiester backbone of DNA. researchgate.net Studies on pyrimidinyl hydrazones have demonstrated their ability to convert supercoiled plasmid DNA into an open circular form, indicating cleavage activity. researchgate.net
The following table summarizes the interference of selected pyrimidine derivatives with nucleic acid metabolism, based on published research findings.
Table 1: Research Findings on the Interference of Pyrimidine Derivatives with Nucleic Acid Metabolism
| Derivative Class/Compound | Target Organism/Cell Line | Mechanism of Action | Observed Effect |
|---|---|---|---|
| Pyrimidinyl Hydrazones | Plasmid DNA | DNA Photocleavage | Conversion of supercoiled DNA to open circular form. researchgate.net |
| Trimethoprim | Bacteria | Inhibition of Dihydrofolate Reductase (DHFR) | Selective inhibition of bacterial DHFR, disrupting nucleotide synthesis. wjarr.com |
| Pyrimethamine | Malarial Plasmodia | Inhibition of Dihydrofolate Reductase (DHFR) | Selective inhibition of the parasite's DHFR. wjarr.com |
| 1,2,3-triazole–pyrimidine–urea derivatives | B16-F10 (Melanoma) | Induction of Apoptosis | Potent growth inhibition and induction of cellular apoptosis. iomcworld.com |
| N-aryl pyrido[3',2':4,5]thieno[3,2-d] pyrimidin-4-amines | Ser/Thr Kinases | Kinase Inhibition | Potent inhibition of CK1 and CLK1 kinases, which can be involved in transcription regulation. iomcworld.com |
While extensive research exists for the broader class of pyrimidine derivatives, specific studies detailing the direct interaction of this compound with nucleic acid metabolism are not widely available in the current literature. However, its structural classification as a pyrimidine derivative suggests a potential for similar biological activities. ijcrt.orgscispace.com Molecular docking studies on other novel pyrimidine analogues have shown strong binding affinities to proteins like the Ras protein KRAS, indicating a potential to inhibit cancer-associated activity, though this is not a direct action on nucleic acids themselves. ijcrt.orgnano-ntp.com
Applications in Chemical and Biological Research Beyond Medicinal Chemistry
Role as a Synthetic Intermediate for More Complex Chemical Structures
2,4-Dimethyl-5-pyrimidineethanol serves as a valuable intermediate in the synthesis of more elaborate molecules. Current time information in Bangalore, IN.ontosight.ai The pyrimidine (B1678525) core is a fundamental component in numerous biologically active compounds, and this specific derivative offers a convenient starting point for constructing complex molecular architectures. nano-ntp.com The ethanol (B145695) side chain can be readily modified or extended, while the pyrimidine ring itself can undergo various chemical transformations.
The significance of the pyrimidine-ethanol scaffold as a building block is highlighted by its presence in complex pharmaceutical agents. For instance, the antifungal drug Voriconazole, chemically known as (αR,βS)-α-(2,4-difluorophenyl)-5-fluoro-β-methyl-α(1H-1,2,4-triazol-1-ylmethyl)-4-pyrimidineethanol, incorporates a more substituted pyrimidine-ethanol core structure. drugbank.compharmacompass.comlookchem.com This underscores the role of such pyrimidine derivatives as foundational elements for creating sophisticated molecules with significant biological activity. The synthesis of these complex structures often involves multi-step chemical reactions starting from simpler pyrimidine derivatives. ontosight.ai
Utilization as a Reagent in Organic Synthesis and Research Laboratories
In research laboratories, this compound is utilized as a reagent in organic synthesis. Current time information in Bangalore, IN.ontosight.ai Its bifunctional nature, possessing both a nucleophilic hydroxyl group and an aromatic heterocyclic system, allows it to participate in a wide array of chemical reactions. The hydroxyl group can be engaged in esterification, etherification, or oxidation reactions, while the pyrimidine ring can be subjected to substitution or coupling reactions.
The synthesis of various heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, often starts from appropriately substituted pyrimidine precursors. nih.govmdpi.com Compounds like this compound can serve as starting materials or key intermediates in synthetic pathways designed to access novel compound libraries for screening and research purposes. The versatility of pyrimidine derivatives makes them a staple in synthetic chemistry for building diverse molecular frameworks. ontosight.ai
Table 1: Synthetic Applications of this compound
| Application Area | Description | Example of Related Complex Structure |
|---|---|---|
| Synthetic Intermediate | Serves as a foundational building block for constructing more complex molecules. Current time information in Bangalore, IN.ontosight.ai The ethanol and pyrimidine moieties allow for diverse chemical modifications. | Voriconazole (features a substituted pyrimidine-ethanol core). drugbank.compharmacompass.com |
| Reagent in Organic Synthesis | Used in laboratory settings to create new compounds due to its reactive hydroxyl group and pyrimidine ring. Current time information in Bangalore, IN.ontosight.ai | Precursor for novel heterocyclic systems. nih.govmdpi.com |
Application of Isotopic Labeling for Fundamental Mechanistic Investigations
Isotopically labeled compounds are indispensable tools for elucidating the mechanisms of chemical reactions and for conducting biological research. nih.govmdpi.com While specific studies on the isotopic labeling of this compound are not detailed in the provided search results, the labeling of related pyrimidine structures is a well-established technique. For example, deuterium-labeled pyrazolo[1,5-a]pyrimidines have been synthesized to study reaction kinetics and regioselectivity through methods like 1H NMR and mass spectrometry. nih.govmdpi.com
This process, known as H/D exchange, can be achieved using deuterated solvents and reagents. nih.gov Such studies on related pyrimidine derivatives demonstrate a methodology that could be applied to this compound to investigate its metabolic pathways, reaction mechanisms, or interactions with biological systems. The introduction of isotopes like deuterium (B1214612) (²H), ¹³C, or ¹⁵N allows researchers to trace the fate of the molecule through complex processes without altering its fundamental chemical properties. nih.govnih.gov
Exploration in Agricultural Chemistry (e.g., as a Plant Growth Regulator or Influence on Biosynthesis)
There is potential for this compound to be applied in the field of agricultural chemistry. Current time information in Bangalore, IN.ontosight.ai This interest is largely based on the known activity of structurally related compounds. A notable example is Ancymidol, a chemical which is also a pyrimidine-methanol derivative (α-cyclopropyl-α-(4-methoxyphenyl)-5-pyrimidinemethanol). caymanchem.com
Ancymidol is a well-documented plant growth regulator that acts by inhibiting the biosynthesis of gibberellins, a class of hormones that promote cell elongation. caymanchem.com Specifically, it inhibits the oxidation of the gibberellin biosynthetic intermediates ent-kaur-16-ene, ent-kaur-16-en-19-ol, and ent-kaur-16-en-19-al. caymanchem.com This inhibition leads to a reduction in shoot and root elongation in various plants. caymanchem.com Other growth regulators have also been shown to influence the biosynthesis of secondary metabolites in plants, such as the thiocyanate (B1210189) content in cruciferous vegetables. ashs.org Given the structural similarity, this compound is a candidate for exploration for similar plant growth regulation activities or for its potential to influence biosynthetic pathways in agriculturally important crops.
Q & A
Q. What are common synthetic routes for 2,4-Dimethyl-5-pyrimidineethanol, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, pyrimidine derivatives are often synthesized by reacting substituted pyrimidine precursors with formaldehyde in the presence of a base (e.g., NaOH) under reflux conditions . Reaction parameters such as temperature, solvent (e.g., ethanol), and catalyst (e.g., HCl) significantly impact yield. Evidence from substituted pyrimidine syntheses shows that refluxing for 24 hours with paraformaldehyde and diethanolamine in ethanol followed by acetic acid quenching yields crystalline products . Purification via recrystallization or column chromatography is critical for high purity .
Q. Table 1: Comparison of Synthetic Conditions
| Precursor | Catalyst/Solvent | Reaction Time | Yield | Source |
|---|---|---|---|---|
| 2-methylthio-4-methylpyrimidine | NaOH/EtOH | 24 h | ~60% | |
| 6-amino-2-methylpyrimidin-4-ol | Diethanolamine/EtOH | 24 h | ~40% | |
| N-(4-chloro-2-methylphenyl) derivatives | HCl/EtOH | 24–25 h | ~40% |
Q. Which spectroscopic techniques are most effective for characterizing substituents on the pyrimidine ring?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are standard. For example:
- ¹H NMR identifies methyl and hydroxymethyl groups via chemical shifts (e.g., δ 2.5 ppm for methyl, δ 4.2 ppm for CH₂OH) .
- IR detects functional groups (e.g., C=O at 1675 cm⁻¹, ester groups at 1740 cm⁻¹) .
Mass spectrometry confirms molecular weight (e.g., 170.24 g/mol for a related compound) , while X-ray crystallography resolves stereochemistry in crystalline derivatives .
Advanced Research Questions
Q. How can computational methods predict regioselectivity in pyrimidine methanol derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations assess electronic and steric effects. For instance, the nucleophilic substitution at the 5-position of pyrimidine rings is influenced by electron-withdrawing groups (e.g., methylthio at C2), which activate the C5 site for hydroxymethylation . Molecular docking studies can correlate substituent effects (e.g., 4-methyl vs. 4-chloro) with biological activity, as seen in pyrimethamine derivatives .
Q. What strategies address low yields in nucleophilic substitution reactions during pyrimidine methanol synthesis?
- Methodological Answer :
- Catalyst Optimization : Use of HCl in ethanol enhances electrophilicity at the reaction site .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve reagent solubility .
- Temperature Control : Reflux at 80°C with K₂CO₃ minimizes side reactions .
- Post-Synthesis Purification : Column chromatography with silica gel resolves unreacted precursors .
Q. How do steric and electronic factors influence the biological activity of pyrimidine methanol derivatives?
- Methodological Answer :
- Electronic Effects : Electron-donating groups (e.g., methyl) at C4 increase ring electron density, enhancing antimicrobial activity .
- Steric Effects : Bulky substituents (e.g., trifluoromethyl at C6) reduce binding affinity to target enzymes .
- Case Study : Pyrimethamine derivatives with 4-chlorophenyl groups show higher antimalarial activity due to improved hydrophobic interactions .
Data Contradiction Analysis
Q. How can researchers reconcile discrepancies in reported biological activities of pyrimidine methanol analogs?
- Methodological Answer : Discrepancies often arise from structural variations (e.g., substituent position) or assay conditions. For example:
- Anticancer Activity : A 5-hydroxymethyl-2-methylpyrimidine diphosphate showed activity in swede extracts , but synthetic analogs may lack efficacy due to poor solubility.
- Validation Steps :
Reproduce assays under standardized conditions (e.g., cell line, concentration).
Use computational QSAR models to identify critical substituents .
Cross-validate with structural analogs (e.g., 4-methoxy vs. 4-chloro derivatives) .
Experimental Design Considerations
Q. What in silico and in vitro approaches are recommended for prioritizing pyrimidine methanol derivatives for drug development?
- Methodological Answer :
- Step 1 : Virtual screening using molecular docking (e.g., AutoDock) to assess binding to target proteins (e.g., dihydrofolate reductase) .
- Step 2 : ADMET prediction (e.g., SwissADME) to filter compounds with poor pharmacokinetics.
- Step 3 : In vitro cytotoxicity assays (e.g., MTT on HEK293 cells) and antimicrobial testing (e.g., MIC against E. coli) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
